N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Overview
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with an appropriate aldehyde under reflux conditions in the presence of a catalyst such as a nanocatalyst or metal catalyst.
Substitution Reactions: The benzoxazole derivative is then subjected to substitution reactions to introduce the dimethyl and phenyl groups at the desired positions.
Acetylation: The final step involves the acetylation of the substituted benzoxazole derivative with 4-nitrophenoxyacetic acid under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Pharmaceuticals: It is used as a starting material for the synthesis of various pharmaceutical drugs.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Similar in structure and biological activity, often used in medicinal chemistry.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and nitrophenoxy moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-14-11-20-21(12-15(14)2)31-23(25-20)16-3-5-17(6-4-16)24-22(27)13-30-19-9-7-18(8-10-19)26(28)29/h3-12H,13H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDUPHFLXSSGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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